molecular formula C7H14N2O2 B12890065 4-Amino-4-isobutylisoxazolidin-3-one

4-Amino-4-isobutylisoxazolidin-3-one

Cat. No.: B12890065
M. Wt: 158.20 g/mol
InChI Key: LGFUCAPIQJROGJ-UHFFFAOYSA-N
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Description

4-Amino-4-isobutylisoxazolidin-3-one is a heterocyclic compound featuring an isoxazolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and isobutyl groups in its structure imparts unique chemical properties that make it a valuable target for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-isobutylisoxazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutylamine with a suitable oxime, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Catalysts and solvents are selected to minimize environmental impact and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-isobutylisoxazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoxazolidines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Amino-4-isobutylisoxazolidin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-isobutylisoxazolidin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isoxazolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-4-isobutylisoxazolidin-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

4-amino-4-(2-methylpropyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C7H14N2O2/c1-5(2)3-7(8)4-11-9-6(7)10/h5H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

LGFUCAPIQJROGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CONC1=O)N

Origin of Product

United States

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